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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzoic acid

Cat. No.: B3143259

To our fellow researchers and drug development professionals, this guide addresses the
physical characteristics of 3-Ethoxy-4-propoxybenzoic acid (CAS No. 52009-55-9). It is
crucial to establish at the outset that this compound is not extensively documented in peer-
reviewed literature. As such, experimental data regarding its specific physical properties are
scarce.

This guide, therefore, adopts a dual-pronged approach rooted in practical laboratory science.
Firstly, we will present the established and computed data for the target molecule. Secondly,
where experimental data is absent, we will provide a comparative analysis of structurally similar
compounds. This methodology allows us to build a predictive framework for its behavior and
offers context for experimental design. The protocols detailed herein are designed as robust,
self-validating systems for any researcher to generate definitive data for this compound.

Section 1: Core Molecular Identity and Computed
Properties

The foundational step in characterizing any chemical entity is to establish its fundamental
molecular and structural properties. These values are the bedrock upon which all further
experimental investigation is built.

Structural and General Properties

3-Ethoxy-4-propoxybenzoic acid is a disubstituted benzoic acid derivative. The presence of
two ether linkages—an ethoxy group at the C3 position and a propoxy group at the C4 position
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—dictates its polarity, lipophilicity, and potential for hydrogen bonding. These features are

critical in predicting its behavior in both biological and chemical systems.

The core identifiers for this compound are summarized below.

Property Value Source(s)
IUPAC Name z;IiEdthoxy-4-propoxybenzoic

CAS Number 52009-55-9 [1][21[3]
Molecular Formula C12H1604 [1112]
Molecular Weight 224.25 g/mol [2]

Exact Mass 224.10485899 [2]

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=0

)O)OoCC

Computed Physicochemical Data

Computational models provide valuable, albeit predictive, insights into a molecule's

characteristics. The following data, derived from computational algorithms, offers a preliminary

assessment of its behavior, which must be validated experimentally.
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Computed Property Predicted Value Source(s)
Boiling Point (at 760 mmHg) 3442 £22.0°C

Flash Point 128.0 £15.8 °C

XLogP3 (Lipophilicity) 29 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C)c;untg p 4 2l
Rotatable Bond Count 6 [2]
Topological Polar Surface Area  55.8 A2 [2]

Expert Insight: The computed XLogP3 value of 2.9 suggests moderate lipophilicity. The single
hydrogen bond donor (from the carboxylic acid) and four acceptors (the four oxygen atoms)
indicate that while it can engage in hydrogen bonding, its overall solubility in aqueous media
will likely be limited by the nonpolar character of the ethoxy and propoxy chains.

Section 2: Thermal and Physical State Analysis

While direct experimental data for the melting point and appearance of 3-Ethoxy-4-
propoxybenzoic acid is not readily available, we can infer its likely properties by examining its
structural precursors and analogs.

Predicted Physical State

Based on its molecular weight and the properties of similar benzoic acid derivatives, 3-Ethoxy-
4-propoxybenzoic acid is expected to be a crystalline solid at standard temperature and
pressure. Benzoic acid and its alkoxy derivatives are typically solids due to intermolecular
hydrogen bonding and van der Waals forces.

Melting Point: A Comparative Analysis

The melting point is a critical indicator of purity and molecular packing efficiency. To estimate a
probable range for our target compound, we can analyze the melting points of its structural
relatives.
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Compound Structure Melting Point (°C) Source(s)

3-Ethoxy-4- Ethoxy at C3, Hydroxy
) ) 196 - 198
hydroxybenzoic acid at C4

4-Propoxybenzoic

) Propoxy at C4 148 - 151
acid
3-Ethoxybenzoic acid Ethoxy at C3 136 - 140 [4]
3-Ethoxy-4- Ethoxy at C3, Propox
Y ] ] Y PoXy (Not Reported)
propoxybenzoic acid at C4

Expert Insight: The precursor, 3-ethoxy-4-hydroxybenzoic acid, has a high melting point due to
strong intermolecular hydrogen bonding from both the carboxylic acid and the phenolic
hydroxyl group. Replacing the hydroxyl group with a less polar propoxy group eliminates one
strong hydrogen bonding site. While the increase in molecular weight and chain length might
slightly increase van der Waals forces, the loss of the phenolic hydrogen bond is expected to
be the dominant factor. Therefore, the melting point of 3-Ethoxy-4-propoxybenzoic acid is
predicted to be lower than that of its hydroxy precursor (196-198 °C) and likely higher than that
of 3-ethoxybenzoic acid. An experimental determination is essential for confirmation.

Workflow for Physical Characterization

The logical flow for characterizing a new or sparsely documented compound like 3-Ethoxy-4-
propoxybenzoic acid is outlined below. This workflow ensures that foundational data is
collected systematically before proceeding to more complex analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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